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(Rac)-Atomoxetine D7

(hydrochloride)

Cat. No.: B12430913

Get Quote

Executive Summary
(Rac)-Atomoxetine D7 hydrochloride is a stable isotope-labeled internal standard (SIL-IS)

utilized primarily in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] It

serves as the critical reference anchor for the quantification of Atomoxetine—a selective

norepinephrine reuptake inhibitor (NRI) used in ADHD treatment.

By introducing a +7 Dalton mass shift relative to the non-labeled drug, this compound allows

researchers to correct for matrix effects, extraction efficiency losses, and ionization variability in

real-time.[1] Although the clinical drug is the R-enantiomer, the racemic deuterated standard is

the industry-standard tool for achiral chromatographic methods due to its cost-efficiency and

identical ionization behavior.[1]

Chemical Identity & Technical Specifications
The "D7" designation typically refers to the deuteration of the o-tolyloxy moiety (the aromatic

"head" of the molecule), specifically replacing hydrogen atoms on the methyl group (d3) and

the phenyl ring (d4).[1]
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Table 1: Physicochemical Properties
Property Specification

Compound Name (Rac)-Atomoxetine D7 Hydrochloride

Chemical Formula C₁₇H₁₄D₇NO[1][2][3] · HCl

Molecular Weight ~298.88 g/mol (Free base ~262.[1]40)

CAS Number 919104-07-7 (Generic for D7 variant)

Isotopic Purity ≥ 99% Deuterium incorporation

Solubility
Soluble in Methanol, DMSO, Water (>20

mg/mL)

Chirality Racemic (Mixture of R- and S- enantiomers)

Appearance White to off-white solid

Critical Insight: The +7 Da mass shift is analytically superior to +3 Da (D3) analogs.[1] It

ensures the internal standard signal does not overlap with the natural isotopic distribution (M+1,

M+2, M+3) of high-concentration analyte samples, preventing "cross-talk" that can skew

calibration curves.

Mechanism of Action: Isotope Dilution Mass
Spectrometry (IDMS)
In LC-MS/MS, the signal intensity of an analyte can be suppressed or enhanced by co-eluting

matrix components (phospholipids, salts).[1] Because (Rac)-Atomoxetine D7 is chemically

identical to the analyte (except for mass), it experiences the exact same suppression or

enhancement at the exact same retention time.[1]

Diagram 1: The IDMS Correction Workflow
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This diagram illustrates how the D7 standard auto-corrects for experimental errors.
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Caption: The self-validating loop of Isotope Dilution. Any loss during extraction affects both

Analyte and IS equally, canceling out the error in the final ratio.

Experimental Protocol: Quantification in Human
Plasma
This protocol outlines a robust method for quantifying Atomoxetine using the D7 standard.

Phase 1: Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is preferred for high-throughput analysis, though Liquid-Liquid

Extraction (LLE) offers cleaner baselines for high-sensitivity needs.[1]

Stock Preparation: Dissolve (Rac)-Atomoxetine D7 HCl in Methanol to create a 1 mg/mL

stock. Store at -20°C.

Working IS Solution: Dilute stock to ~500 ng/mL in 50% Methanol.

Spiking: Aliquot 50 µL of plasma sample into a 96-well plate. Add 20 µL of Working IS

Solution.

Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

Centrifugation: Vortex for 2 min, then centrifuge at 4,000 x g for 10 min at 4°C.

Injection: Transfer 100 µL of supernatant to a fresh plate; inject 2-5 µL into the LC-MS/MS.

Phase 2: LC-MS/MS Conditions[1]
Ion Source: Electrospray Ionization (ESI), Positive Mode.[1][4][5][6]
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Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm).

Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).[1]

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 3 minutes.

Phase 3: MRM Transitions (The "Fingerprint")
The specificity of the assay relies on monitoring unique Precursor → Product ion transitions.

Compound
Precursor Ion
(Q1)

Product Ion
(Q3)

Collision
Energy (CE)

Notes

Atomoxetine 256.2 m/z 44.1 m/z ~25 eV

Major fragment

(propylamine

chain)

Atomoxetine D7 263.2 m/z 44.1 m/z ~25 eV

Parent shifts +7;

Fragment is

unlabelled

Technical Note on Fragmentation: The dominant fragment for Atomoxetine is the amine tail

(m/z 44).[1] Since the D7 labeling is typically on the aromatic ring system, the fragment ion (m/z

44) remains unlabelled. The specificity comes from the Precursor Ion shift (256 vs 263).[1]

Diagram 2: Mass Spectrometry Logic Gate
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Caption: The Q1 quadrupole filters the D7 parent (263 m/z), ensuring it is distinguished from

the native drug (256 m/z) before fragmentation.

Research Applications & Biological Context
A. CYP2D6 Polymorphism Studies
Atomoxetine is metabolized primarily by CYP2D6.[1][6]

Poor Metabolizers (PM): Have ~10-fold higher AUC compared to Extensive Metabolizers

(EM).[1]
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Role of D7 IS: In PM samples, Atomoxetine concentrations can be extremely high (>1000

ng/mL). The D7 IS ensures that even at these high levels, the calibration curve remains

linear and compensated for saturation effects in the ion source.

B. Therapeutic Drug Monitoring (TDM)
Because the therapeutic window of Atomoxetine is wide but side effects (insomnia, irritability)

correlate with peak plasma levels, D7-based assays are used in clinical trials to correlate PK

profiles with adverse events.[1]

C. Racemic vs. Enantiopure
Why use Racemic D7? Atomoxetine is administered as the R-isomer.[1] However, in standard

C18 LC-MS methods (achiral), the R- and S- forms co-elute.[1] The mass spectrometer cannot

distinguish chirality. Therefore, (Rac)-Atomoxetine D7 is a perfectly valid, cost-effective

surrogate for quantifying R-Atomoxetine.[1] It behaves identically in the column and the source.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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